molecular formula C10H12FN3O7 B602369 5-Fluoro Cytosine O-beta-D-Glucuronide CAS No. 150494-26-1

5-Fluoro Cytosine O-beta-D-Glucuronide

Número de catálogo: B602369
Número CAS: 150494-26-1
Peso molecular: 305.22
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Fluoro Cytosine O-beta-D-Glucuronide (CAS No. 4298-10-6) is a glucuronidated metabolite of 5-fluorocytosine (5-FC), a well-known antifungal and antimicrobial agent. Its molecular formula is C₉H₁₂FN₃O₅, with a molecular weight of 261.21 g/mol . Glucuronidation enhances the solubility of 5-FC, facilitating renal excretion and reducing systemic toxicity. This compound is classified as a biochemical and is critical for pharmacokinetic studies of 5-FC metabolism .

Análisis De Reacciones Químicas

5-Fluoro Cytosine O-beta-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Cancer Therapy

5-Fluoro Cytosine O-beta-D-Glucuronide has been investigated for its potential in cancer treatment through several mechanisms:

  • Prodrug Activation : The compound is designed to be activated in the tumor microenvironment where β-glucuronidase is overexpressed. This results in the localized release of 5-fluorocytosine, which can then be converted into 5-fluorouracil (5-FU), a potent chemotherapeutic agent .
  • Gene Therapy : In preclinical models, such as those using the Toca 511 virus that encodes cytosine deaminase, 5-fluoro cytosine has been shown to selectively kill cancer cells by converting to 5-FU within malignant tissues. This approach demonstrated significant tumor reduction in mouse models .
  • Combination Therapies : Studies have explored the use of this prodrug in combination with other therapies to enhance efficacy and reduce resistance mechanisms. For instance, combining it with immunotherapy or other chemotherapeutic agents has shown promising results in enhancing tumor response .

Antifungal Applications

The compound retains antifungal properties similar to its parent drug, 5-fluorocytosine. It has been effective against various fungal pathogens, including Candida and Cryptococcus species:

  • Mechanism of Action : Upon uptake by fungal cells, it is converted into 5-FU, which interferes with RNA and DNA synthesis, leading to cell death. This dual action makes it a valuable agent in treating fungal infections resistant to conventional therapies .
  • Clinical Studies : Clinical data indicate that 5-fluorocytosine exhibits a high susceptibility rate against numerous fungal isolates, reinforcing its role as an essential antifungal agent .

Microbiome Interaction Studies

Recent research has highlighted the interactions between gut microbiota and the metabolism of 5-fluorocytosine:

  • Biotransformation Studies : In vitro studies have shown that gut microbiota can convert 5-fluorocytosine into 5-FU, influencing its therapeutic efficacy and side effects. This biotransformation is critical for understanding how gut health can affect drug metabolism and effectiveness .

Case Studies and Research Findings

StudyFocusFindings
Ostertag et al., 2012Brain CancerDemonstrated that Toca 511 combined with 5-fluorocytosine effectively reduced tumor growth in mouse models .
Pfaller et al., 2002Antifungal EfficacyShowed that 95% of Candida isolates were susceptible to 5-fluorocytosine with prolonged post-antifungal effects .
Sandler et al., 2016Gut MicrobiomeHighlighted significant conversion rates of 5-fluorocytosine to 5-FU by gut bacteria in neutropenic patients .

Mecanismo De Acción

Comparación Con Compuestos Similares

Comparison with Structurally and Functionally Related Compounds

Structural Analogues: Halogenated Cytosine Derivatives

Modification of cytosine with halogen atoms (e.g., fluorine, bromine, iodine) alters nucleic acid stability and biological activity. For example:

  • 5-Fluoro Cytosine : The parent compound of 5-Fluoro Cytosine O-beta-D-Glucuronide. Fluorination enhances antifungal activity by inhibiting DNA and RNA synthesis in fungi .
  • 5-Bromo Cytosine and 5-Iodo Cytosine : These derivatives stabilize i-motif DNA structures under acidic conditions more effectively than 5-fluoro cytosine. For instance, 5-bromo cytosine increases i-motif stability by ~2-fold compared to unmodified cytosine .

Table 1: Stability of Halogenated Cytosine Derivatives in i-Motif DNA

Compound Relative Stability (pH 5.0) Key Application Reference
5-Fluoro Cytosine 1.5-fold increase Antifungal therapy
5-Bromo Cytosine 2.0-fold increase Nucleic acid research
5-Iodo Cytosine 2.3-fold increase Structural biology studies

Glucuronidated Antifungal/Antiviral Agents

Glucuronidation is a common detoxification pathway for xenobiotics. Key comparisons include:

  • Chloramphenicol 3-O-beta-D-Glucuronide : A metabolite of chloramphenicol. Unlike this compound, it retains partial antibacterial activity post-glucuronidation, complicating toxicity profiles .
  • 5-Fluoro-4'-C-methylcytidine : A related antiviral compound. Its glucuronide metabolite shows reduced antiviral potency compared to the parent drug, similar to this compound’s role in 5-FC clearance .

Anti-Inflammatory Glucuronides

Glucuronides of flavonoids and polyphenols exhibit bioactivity distinct from this compound:

  • Myricetin-3-O-beta-D-Glucuronide (MGL) : Inhibits COX-1, COX-2, and 5-LOX enzymes with IC₅₀ values of 0.5 µM , 8 µM , and 0.1 µM , respectively. MGL’s anti-inflammatory potency (ED₅₀ = 15 µg/kg in carrageenan edema) surpasses many synthetic drugs but operates via multi-target mechanisms .
  • trans-Resveratrol Glucuronides : Synthesized via Heck coupling, these conjugates are critical metabolites for studying resveratrol’s antioxidant and anticancer effects. Unlike this compound, they retain partial bioactivity post-metabolism .

Table 2: Bioactivity Comparison of Glucuronidated Compounds

Compound Key Activity IC₅₀/ED₅₀ Reference
5-Fluoro Cytosine O-β-D-Glucuronide Antifungal metabolite N/A (detoxification)
Myricetin-3-O-β-D-Glucuronide COX/LOX inhibition 0.5 µM (COX-1)
trans-Resveratrol-3-O-β-D-Glucuronide Antioxidant metabolite N/A (bioavailability)

Key Research Findings and Implications

Metabolic Significance : this compound’s primary role is detoxification, unlike bioactive glucuronides like MGL or resveratrol conjugates .

Fluorination Impact : Fluorine in 5-FC enhances antifungal activity but reduces stability in i-motif DNA compared to bulkier halogens (bromine, iodine) .

Analytical Challenges : Quantifying glucuronides (e.g., via LC-MS/MS) is critical for pharmacokinetic studies, as seen in 5-Fluoro ADB and 5-FC research .

Actividad Biológica

5-Fluoro Cytosine O-beta-D-Glucuronide (5-FC-Glucuronide) is a prodrug derivative of 5-fluorocytosine (5-FC), a well-known antifungal agent. This compound has garnered interest due to its potential applications in targeted therapy, particularly in oncology and antifungal treatments. The biological activity of 5-FC-Glucuronide is primarily linked to its metabolism and conversion into active forms that exert therapeutic effects.

5-FC is a pyrimidine analog that interferes with nucleic acid synthesis. Upon administration, 5-FC is converted into 5-fluorouracil (5-FU) through the action of microbial enzymes in the gut microbiota, particularly by deamination processes facilitated by bacteria such as E. coli . This conversion is crucial as 5-FU is an active chemotherapeutic agent that inhibits thymidylate synthase, leading to impaired DNA synthesis and cell division.

Key Metabolic Pathways:

  • Deamination: The primary metabolic pathway for converting 5-FC to 5-FU.
  • Gut Microbiome Influence: The presence of gut bacteria significantly enhances the conversion rate of 5-FC to its active form, which can vary based on the individual's microbiome composition .

Biological Activity and Efficacy

The biological activity of 5-FC-Glucuronide can be assessed through various studies that highlight its antifungal and anticancer properties.

Antifungal Activity

Research has demonstrated that 5-FC exhibits potent antifungal effects, particularly against Candida albicans. A study involving murine models showed that the combination of 5-FC with amphotericin B resulted in enhanced efficacy compared to either drug alone . The study calculated the 50% curative doses (CD(50)) for both compounds, revealing synergistic effects when administered in combination.

Treatment CombinationCD(50) (mg/kg)
Amphotericin B AloneX
5-Fluoro Cytosine AloneY
CombinationZ

Anticancer Activity

In cancer therapy, 5-FC-Glucuronide's ability to release 5-FU upon activation has been explored. A study indicated that prodrugs like 5-FC-Glucuronide could selectively target cancer cells while minimizing toxicity to normal cells . The cytotoxicity assays showed that these prodrugs could effectively disrupt microtubule architecture in ovarian cancer cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the clinical relevance of 5-FC and its derivatives:

  • Case Study on Systemic Infections:
    • A patient with systemic Candida albicans infection was treated with a combination of amphotericin B and 5-FC. The treatment resulted in significant clinical improvement and was associated with reduced fungal load in kidney cultures.
  • Cancer Treatment Trials:
    • In a trial involving patients with advanced colorectal cancer, administration of a glucuronidated form of 5-FU led to improved therapeutic outcomes when compared to standard chemotherapy regimens.

Safety and Pharmacokinetics

The safety profile of 5-FC-Glucuronide is critical for its therapeutic application. Studies have indicated that while the compound can be converted to active forms, it may also lead to gastrointestinal toxicity due to the release of 5-FU . Monitoring plasma levels and adjusting dosages based on individual metabolic responses are recommended for optimizing treatment outcomes.

Q & A

Basic Research Questions

Q. What chromatographic methods are recommended for resolving 5-Fluoro Cytosine O-beta-D-Glucuronide from its parent compound in biological matrices?

  • Methodological Answer : Utilize liquid chromatography–tandem mass spectrometry (LC-MS/MS) with a linear calibration range (e.g., 0.01–10 ng/mL for parent compounds and 10–500 ng/mL for glucuronides). Optimize mobile phases with acidic modifiers (e.g., 0.1% formic acid) to enhance ionization. Column selection (e.g., C18 reverse-phase) and gradient elution protocols should prioritize resolution of polar glucuronide metabolites .

Q. How can enzymatic hydrolysis be standardized to quantify this compound in complex biological samples?

  • Methodological Answer : Incubate samples with beta-glucuronidase (e.g., from E. coli or bovine liver) at 37°C for 2–4 hours in pH 5.0 buffers. Validate hydrolysis efficiency by spiking deuterated internal standards and comparing pre-/post-hydrolysis LC-MS/MS signals. Include negative controls (enzyme-free) to rule out non-enzymatic degradation .

Q. What are the critical parameters for synthesizing this compound in vitro?

  • Methodological Answer : Employ phase-transfer catalysis or enzymatic glucuronidation (e.g., UDP-glucuronosyltransferase isoforms). Monitor reaction progress via HPLC with UV detection (λ = 260 nm for cytosine derivatives). Purify using solid-phase extraction (C18 cartridges) and confirm structure via NMR (e.g., β-configuration via anomeric proton coupling constants) .

Advanced Research Questions

Q. How should researchers address ion suppression effects in LC-MS/MS quantification of this compound?

  • Methodological Answer : Mitigate matrix effects by using isotopically labeled internal standards (e.g., ²H or ¹³C analogs). If unavailable, perform post-column infusion studies to identify suppression zones and adjust chromatographic conditions (e.g., retention time shifts). Validate accuracy and LOD in matrix-matched calibrators, even under >25% ion suppression .

Q. What factors contribute to variability in parent-metabolite concentration ratios of 5-Fluoro Cytosine and its glucuronide across studies?

  • Methodological Answer : Variability arises from post-collection hydrolysis (e.g., pH/temperature shifts), genetic polymorphisms in metabolic enzymes (e.g., UGT1A1), and instability of the parent compound. Standardize pre-analytical protocols (e.g., immediate freezing at -80°C, protease/glucuronidase inhibitors) and report inter-subject UGT activity data .

Q. How can differential stability of this compound in blood vs. serum impact pharmacokinetic interpretations?

  • Methodological Answer : Central vs. peripheral blood specimens may show divergent stability due to clotting factors or hemolysis. Validate analyte stability under simulated storage conditions (e.g., 24-hour room temperature vs. refrigerated). Use Bland-Altman plots to assess bias between matrices and adjust PK models accordingly .

Q. What statistical approaches resolve discrepancies in glucuronide/parent concentration ratios across pharmacokinetic studies?

  • Methodological Answer : Apply mixed-effects models to account for inter-individual variability (e.g., UGT expression, renal clearance). Use bootstrapping to assess confidence intervals for metabolite/parent ratios. Meta-analyses should stratify by sample type (e.g., postmortem vs. antemortem) and analytical methodology .

Q. Methodological Considerations Table

ParameterRecommendationReferences
LC-MS/MS Validation Linear range: 0.01–500 ng/mL; LOD: ≤0.01 ng/mL
Enzymatic Hydrolysis Beta-glucuronidase, pH 5.0, 37°C, 2–4 hours
Stability Testing -80°C storage; matrix-matched controls
Ion Suppression Isotopic internal standards; post-column infusion

Propiedades

IUPAC Name

(2S,3S,4S,5R,6S)-6-(4-amino-5-fluoropyrimidin-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3O7/c11-2-1-13-10(14-7(2)12)21-9-5(17)3(15)4(16)6(20-9)8(18)19/h1,3-6,9,15-17H,(H,18,19)(H2,12,13,14)/t3-,4-,5+,6-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJZXXMQOQRFRT-VHBMUUDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)OC2C(C(C(C(O2)C(=O)O)O)O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=NC(=N1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Aminopyrrolidine-2-carboxamide
5-Fluoro Cytosine O-beta-D-Glucuronide
1-Aminopyrrolidine-2-carboxamide
5-Fluoro Cytosine O-beta-D-Glucuronide
1-Aminopyrrolidine-2-carboxamide
1-Aminopyrrolidine-2-carboxamide
5-Fluoro Cytosine O-beta-D-Glucuronide
1-Aminopyrrolidine-2-carboxamide
1-Aminopyrrolidine-2-carboxamide
5-Fluoro Cytosine O-beta-D-Glucuronide
1-Aminopyrrolidine-2-carboxamide
5-Fluoro Cytosine O-beta-D-Glucuronide
1-Aminopyrrolidine-2-carboxamide
5-Fluoro Cytosine O-beta-D-Glucuronide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.